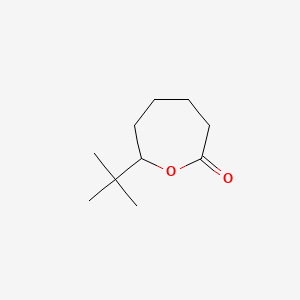

7-tert-Butyloxepan-2-one

Description

Overview of Macrolactones in Synthetic Chemistry and Materials Science

Macrolactones, which are cyclic esters with large ring structures (typically 12 or more atoms), are pivotal monomers in the field of polymer chemistry. researchgate.net Their utility stems from their ability to undergo ring-opening polymerization (ROP), a process that yields high molecular weight polyesters. bas.bgnih.gov These resulting polymers often exhibit properties comparable to traditional plastics like polyethylene, but with the added advantage of potential biodegradability, making them attractive for a range of applications, including biomedical uses such as drug delivery and tissue engineering. researchgate.netbas.bg The polymerization of macrolactones like ω-pentadecalactone can produce crystalline polymers with melting points in the range of 98–106 °C. rsc.org

Significance of the Oxepan Ring System

The oxepan-2-one, or ε-caprolactone, ring system is a seven-membered lactone that serves as a fundamental building block for various polymers. solubilityofthings.comwikipedia.org Its reactivity in ring-opening polymerization allows for the synthesis of polycaprolactone (B3415563) (PCL), a biodegradable and biocompatible polyester (B1180765) widely used in medical devices and controlled-release drug delivery systems. solubilityofthings.comnih.gov The versatility of the oxepan-2-one structure makes it a cornerstone in the development of innovative and environmentally conscious materials. solubilityofthings.com

Rationale for Research on Sterically Hindered Derivatives: The Role of the tert-Butyl Substituent

The introduction of substituents onto the oxepan-2-one ring can dramatically influence the polymerization process and the properties of the resulting polymer. rsc.orgbirmingham.ac.uk A tert-butyl group, known for its significant steric bulk, presents a particularly interesting case. kpi.uaacs.org The presence of such a large substituent at the 7-position of the oxepan-2-one ring, creating 7-tert-Butyloxepan-2-one, introduces steric hindrance that can affect the rate and mechanism of ring-opening polymerization. rsc.orgrsc.org This steric strain can influence the polymer's microstructure and, consequently, its physical and chemical properties. kpi.uaresearchgate.net Understanding these steric effects is crucial for designing new monomers that allow for precise control over polymerization kinetics and the final material's characteristics. birmingham.ac.ukrsc.org For instance, the placement of alkyl substituents on the ε-caprolactone ring has been shown to significantly impact the rate of polymerization. rsc.org

The study of sterically hindered derivatives like this compound is driven by the need to fine-tune polymer properties for specific applications. The bulky tert-butyl group can alter the polymer's crystallinity, thermal stability, and degradation profile, opening up possibilities for new materials with unique performance attributes. Research into how these structural modifications affect reactivity is essential for advancing the design of functional monomers for industrial and biomedical applications. birmingham.ac.ukrsc.org

Interactive Data Table: Properties of Related Lactones

| Compound Name | Other Names | Ring Size | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| This compound | ε-Caprolactone, 7-tert-butyl | 7 | C10H18O2 | 170.25 | High steric hindrance; polymer modifier. |

| Oxepan-2-one | ε-Caprolactone | 7 | C6H10O2 | 114.14 | Precursor to polycaprolactone. wikipedia.org |

| 7-Hexyl-2-oxepanone | ε-Dodecalactone | 7 | C12H22O2 | 198.30 | Hydrophobic; used in flavoring. |

| 7-(2-propenyl)-2-oxepanone | Not applicable | 7 | C10H14O2 | Not specified | Precursor in synthesis. |

Structure

3D Structure

Properties

CAS No. |

57512-44-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

7-tert-butyloxepan-2-one |

InChI |

InChI=1S/C10H18O2/c1-10(2,3)8-6-4-5-7-9(11)12-8/h8H,4-7H2,1-3H3 |

InChI Key |

GFKHGDDHRNDUDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCCC(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Tert Butyloxepan 2 One

Established Synthetic Routes and Reaction Cascades

Established methods for synthesizing 7-tert-butyloxepan-2-one primarily rely on the formation of the seven-membered ring through cyclization reactions of acyclic precursors or ring expansion of cyclohexanone (B45756) derivatives.

Cyclization Strategies from Precursor Compounds

The formation of the oxepanone ring is most commonly achieved through intramolecular cyclization of a suitable linear precursor or through the Baeyer-Villiger oxidation of a corresponding cyclic ketone.

One prominent route involves the cyclization of a 6-hydroxy-carboxylic acid derivative. evitachem.com A more versatile and widely employed strategy is the Baeyer-Villiger oxidation of 3-tert-butylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone to form the corresponding ε-lactone.

Mechanistic Analysis of Lactonization Reactions

The mechanisms for these cyclization strategies differ significantly.

Intramolecular Esterification (Hydroxy Acid Cyclization): This reaction is an intramolecular version of the Fischer esterification. The process is typically catalyzed by an acid. The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The distal hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the cyclic ester, this compound. The reaction is an equilibrium process, and driving it to completion often requires the removal of water.

Baeyer-Villiger Oxidation: The mechanism of the Baeyer-Villiger oxidation begins with the activation of the peroxy acid oxidant by a catalyst or proton transfer. The ketone (3-tert-butylcyclohexanone) is then protonated, and the peroxy acid adds to the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. The key step of the reaction is the concerted migration of one of the α-carbons to the adjacent oxygen atom of the peroxy group, with the simultaneous cleavage of the O-O bond and departure of a carboxylate leaving group. For unsymmetrical ketones like 3-tert-butylcyclohexanone, the migratory aptitude of the adjacent carbon atoms is crucial. The more substituted carbon (the tertiary carbon bearing the tert-butyl group) has a higher migratory aptitude than the less substituted secondary carbon. However, the reaction yields this compound, indicating the migration of the secondary carbon. This outcome is controlled by stereoelectronic effects, where the migrating group must be anti-periplanar to the O-O bond of the leaving group.

Influence of Reaction Conditions (Acidic, Basic, Catalytic)

Reaction conditions play a critical role in the efficiency and outcome of the synthesis of this compound. nih.gov

Acidic Conditions: Acid catalysis is highly effective for the intramolecular cyclization of hydroxy acids. Catalysts such as p-toluenesulfonic acid (p-TsOH) are commonly used. These conditions facilitate the protonation of the carbonyl group, making the reaction proceed under milder temperatures than thermal cyclization alone. In Baeyer-Villiger oxidations, acidic conditions can accelerate the reaction but may also lead to side reactions if the substrate or product is acid-sensitive.

Basic Conditions: While less common for simple lactonization, basic conditions can be employed by deprotonating the hydroxyl group of the precursor, turning it into a more potent nucleophile. evitachem.com However, this can increase the risk of intermolecular polymerization. In some contexts, bases are used to neutralize acidic byproducts or control the pH to favor specific pathways.

Catalytic Conditions: The use of catalysts is central to modern synthetic methods. For Baeyer-Villiger oxidations, Lewis acids and transition metal catalysts can enhance reaction rates and selectivity. Copper triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the Baeyer-Villiger oxidation of various ketones using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant. researchgate.net The catalyst activates the ketone, facilitating the nucleophilic attack by the peracid.

The following table summarizes typical conditions for different synthetic approaches.

| Synthetic Approach | Precursor | Catalyst/Reagent | Temperature | Key Findings | Reference |

| Hydroxy Acid Cyclization | 6-oxodecanoic acid derivative | p-Toluenesulfonic acid (p-TsOH) | 120–160°C | High conversions (>80%) are achieved under reduced pressure to remove water. | |

| Baeyer-Villiger Oxidation | 3-tert-butylcyclohexanone | m-CPBA, Copper(II) triflate (Cu(OTf)₂) | Room Temperature | Efficient and high-yielding (94%) method for producing related lactones. researchgate.net | researchgate.net |

| General Cyclization | 6-oxodecanoic acid | Acidic or Basic Conditions | Heating | A fundamental route to the lactone structure. evitachem.com | evitachem.com |

Multi-step Synthesis Design and Optimization

The synthesis of this compound is inherently a multi-step process, as the necessary precursors are not typically commercially available in large quantities. vapourtec.com The design of an efficient multi-step synthesis requires careful planning, often using retrosynthetic analysis. youtube.com

A plausible multi-step synthesis for this compound via the Baeyer-Villiger route would start from simpler building blocks. For example, the precursor 3-tert-butylcyclohexanone can be synthesized from 1,3-cyclohexanedione. rsc.org

A representative synthetic sequence is outlined below:

| Step | Transformation | Starting Material | Reagents | Product |

| 1 | Enone Formation | 1,3-cyclohexanedione | Methanol, I₂ (cat.) | 3-methoxycyclohex-2-enone |

| 2 | Grignard Reaction | 3-methoxycyclohex-2-enone | tert-Butylmagnesium bromide, THF | 3-tert-butylcyclohex-2-enone |

| 3 | Conjugate Reduction | 3-tert-butylcyclohex-2-enone | H₂, Pd/C | 3-tert-butylcyclohexanone |

| 4 | Baeyer-Villiger Oxidation | 3-tert-butylcyclohexanone | m-CPBA, Cu(OTf)₂ | This compound |

Optimization of such a sequence involves maximizing the yield of each step, minimizing purification steps, and choosing cost-effective and environmentally benign reagents. nih.govrsc.org Continuous flow processing represents a modern approach to optimizing multi-step syntheses, offering improved safety, efficiency, and scalability. nih.govrsc.org

Novel Approaches and Emerging Synthetic Techniques

While established routes are reliable, research continues into novel synthetic methods that offer greater efficiency, selectivity, or milder reaction conditions.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of lactones like this compound is an area of active development. rsc.orggfzxb.org

The primary application of transition metal catalysis in this context is in the Baeyer-Villiger oxidation. While traditionally performed with organic peroxy acids, the use of metal catalysts with greener oxidants like hydrogen peroxide is a significant goal. Catalysts based on palladium, platinum, copper, and other metals have been investigated for Baeyer-Villiger and related oxidation reactions. researchgate.netgoogle.com For instance, copper(II) triflate has been demonstrated as a simple and efficient catalyst for this transformation, providing excellent yields at room temperature. researchgate.net

Furthermore, palladium-catalyzed reactions, while not yet standard for this specific molecule, are widely used for C-H activation and cross-coupling reactions that could, in principle, be adapted to construct the precursors for lactonization in novel ways. beilstein-journals.orgmdpi.com The development of new ligand systems for these metals is crucial for achieving high selectivity and reactivity in complex molecular settings. beilstein-journals.org The ongoing exploration of transition-metal-catalyzed cycloadditions and other ring-forming reactions may also provide future pathways to oxepane (B1206615) structures. sioc-journal.cn

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in polymer and synthetic chemistry, providing a metal-free alternative for the construction of complex cyclic esters. rsc.orgoaepublish.com While the direct organocatalytic synthesis of this compound is not extensively documented, the principles are well-established through the study of ring-opening polymerization (ROP) of substituted caprolactones, which involves the activation of the lactone carbonyl. rsc.orgnih.gov These catalysts, operating through mechanisms like hydrogen-bond-mediated activation, are theoretically applicable to the reverse reaction, lactonization. nih.gov

Key organocatalytic systems relevant to lactone synthesis include:

N-Heterocyclic Carbenes (NHCs): NHCs are highly effective for the ROP of ε-caprolactone, indicating their ability to activate the carbonyl group for nucleophilic attack. acs.org This reactivity could be harnessed in an intramolecular cyclization of a corresponding hydroxy acid to form the oxepanone ring.

Thiourea (B124793) Derivatives: Bifunctional thiourea catalysts can activate both a nucleophile (e.g., an alcohol) and an electrophile (the carbonyl group) through hydrogen bonding. oaepublish.com This dual activation is crucial for promoting intramolecular cyclization under mild conditions.

Phosphoric Acids: Chiral phosphoric acids (CPAs) are exemplary organocatalysts for enantioselective transformations, including the synthesis of seven-membered rings. nih.gov Their ability to create a well-defined chiral environment makes them ideal candidates for the asymmetric synthesis of this compound from a suitable precursor.

These organocatalytic methods offer the advantage of being metal-free, often proceeding under mild reaction conditions with high levels of control. rsc.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, providing efficient routes to complex molecules. nih.govnih.gov For this compound, the most prominent chemoenzymatic strategy is the Baeyer-Villiger oxidation of the corresponding ketone, 4-tert-butylcyclohexanone (B146137). wikipedia.org

The Baeyer-Villiger monooxygenase (BVMO) family of enzymes, particularly cyclohexanone monooxygenase (CHMO), is highly effective at catalyzing this transformation. harvard.edursc.org These flavin-dependent enzymes utilize molecular oxygen and a cofactor like NADPH to insert an oxygen atom adjacent to the ketone carbonyl, forming the lactone. wikipedia.org The reaction is renowned for its high regioselectivity. In the case of 4-tert-butylcyclohexanone, the migratory aptitude of the alkyl groups dictates that the more substituted tertiary carbon preferentially migrates, leading to the formation of this compound over its 5-substituted regioisomer. harvard.edu

An alternative chemoenzymatic approach involves lipase-mediated Baeyer-Villiger oxidation. psu.edu In this system, a lipase (B570770) such as Novozyme-435 generates a peracid in situ from a carboxylic acid ester and an oxidant like urea-hydrogen peroxide (UHP). psu.edu This peracid then performs the chemical Baeyer-Villiger oxidation. This method avoids the need for pre-formed, potentially unstable peroxyacids and operates under environmentally benign conditions. psu.edu

| Method | Catalyst/Enzyme | Substrate | Key Features | Reference(s) |

| Enzymatic Oxidation | Cyclohexanone Monooxygenase (CHMO) | 4-tert-butylcyclohexanone | High regioselectivity for 7-position; requires NADPH cofactor. | harvard.edu, rsc.org |

| Lipase-Mediated Oxidation | Novozyme-435 | 4-tert-butylcyclohexanone | In situ generation of peracid; uses urea-hydrogen peroxide. | psu.edu |

| Engineered Whole-Cell | E. coli expressing CHMO | Cyclohexanone (model) | High productivity; no exogenous cofactor needed. | nih.gov |

Regio- and Stereoselective Synthesis

Achieving control over the placement and stereochemistry of the tert-butyl group is paramount for accessing specific isomers of this compound, which is crucial for applications where molecular geometry dictates function.

Control of Stereochemistry at the C7 Position

The C7 position in this compound is a stereocenter. Controlling its absolute configuration is a key synthetic challenge, typically addressed through asymmetric synthesis.

Enzymatic Desymmetrization: The Baeyer-Villiger oxidation of 4-tert-butylcyclohexanone with a chiral biocatalyst like CHMO can proceed with high enantioselectivity. The enzyme's chiral active site differentiates between the two enantiotopic transition states during oxygen insertion, leading to the formation of one enantiomer of the lactone in high excess. rsc.org

Chiral Precursors: An alternative strategy involves starting from a chiral, enantiomerically pure precursor. For instance, a stereocenter could be established in an acyclic precursor using well-known asymmetric reactions, followed by a diastereoselective lactonization to form the seven-membered ring.

Optically active 7-substituted oxepan-2-ones are valuable building blocks in the synthesis of natural products, highlighting the importance of stereochemical control. molaid.com

Diastereoselective and Enantioselective Methodologies

Modern catalytic methods provide powerful tools for achieving high levels of diastereo- and enantioselectivity in the synthesis of chiral molecules.

Organocatalytic Asymmetric Synthesis: As mentioned, chiral phosphoric acids (CPAs) and their derivatives are highly effective in catalyzing enantioselective reactions. nih.gov A CPA-catalyzed asymmetric Baeyer-Villiger oxidation or an intramolecular cyclization of a prochiral substrate could provide a direct route to enantiomerically enriched this compound. Cooperative catalysis, using an achiral metal complex and a chiral organocatalyst, has also been shown to be a powerful strategy for N-H insertion reactions, a principle that could be adapted for lactone synthesis. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can be used to catalyze asymmetric [3+3] cycloadditions to form complex heterocyclic skeletons with excellent enantioselectivity (up to 98% ee). oaepublish.com While not a direct synthesis of the target lactone, this demonstrates the potential of NHCs to control stereochemistry in the formation of six-membered rings, a strategy that could be extended to seven-membered systems.

The table below summarizes relevant enantioselective methods that could be adapted for the synthesis of this compound.

| Catalyst Type | Catalyst Example | Reaction Type | Reported Enantioselectivity (ee) | Reference(s) |

| Chiral Phosphoric Acid | CPA | Condensation for 7-membered ring | Up to 99% | nih.gov |

| N-Heterocyclic Carbene | Chiral Triazolium Salt | [3+3] Cycloaddition | Up to 98% | oaepublish.com |

| Phase-Transfer Catalyst | Cinchona-derived catalyst | Allylation | 86% (key step) | nih.gov |

| Isothiourea | HyperBTM | [2+2] Cycloaddition for β-lactones | >99:1 er | rsc.org |

Scale-up Considerations for Research Applications

Transitioning a synthetic route from a laboratory-scale procedure to one that can produce gram- or kilogram-quantities for extensive research presents numerous challenges. The scale-up synthesis of complex molecules requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. nih.gov

For this compound, key considerations include:

Catalyst Loading and Cost: For catalytic routes, especially those using expensive enzymes or complex organocatalysts, minimizing the catalyst loading without sacrificing yield or selectivity is crucial for economic viability. Immobilizing enzymes can facilitate catalyst recovery and reuse, a significant advantage in larger-scale processes. d-nb.info

Reaction Conditions: Parameters such as temperature, concentration, and reaction time must be re-optimized. Exothermic reactions, like some oxidations, require careful thermal management to prevent runaways. For chemoenzymatic routes, maintaining optimal pH and temperature for enzyme stability and activity is critical. nih.gov

Purification: Chromatographic purification, common in small-scale synthesis, is often impractical and costly at larger scales. Alternative methods like distillation, crystallization, or solvent extraction are preferable. The physical properties of this compound (e.g., boiling point, solubility) would dictate the most suitable method.

Reagent Stoichiometry and Sourcing: The availability and cost of starting materials, such as 4-tert-butylcyclohexanone, and reagents like cofactors (for enzymatic routes) or oxidants become major factors. For chemoenzymatic routes using whole cells, the fermentation process to produce the biocatalyst is a critical upstream step that must also be scalable. nih.gov

Process Safety and Waste Management: A thorough safety analysis is required to identify potential hazards. The environmental impact of solvents and reagents must also be considered, with a preference for greener alternatives where possible. psu.edu

Developing a robust, scalable synthesis is essential for enabling the advanced biological and materials science research that compounds like this compound facilitate.

Chemical Reactivity and Mechanistic Investigations of 7 Tert Butyloxepan 2 One

Oxidative Transformations

Selective Oxidation of Pendant Functional Groups

While the lactone ring itself can be oxidized, the selective oxidation of the pendant tert-butyl group presents a significant synthetic challenge due to the high bond dissociation energy of its primary C-H bonds (~100 kcal mol⁻¹). chemrxiv.org Traditional oxidation methods often fail to affect this group or lead to non-selective reactions.

However, recent advancements have demonstrated the feasibility of such transformations. Research has uncovered that an electron-poor manganese catalyst in conjunction with a strong hydrogen bond donor solvent, such as nonafluoro-tert-butyl alcohol (NFTBA), can catalytically activate hydrogen peroxide. chemrxiv.org This generates a potent manganese-oxo species capable of oxidizing the sterically congested C-H bonds of a tert-butyl group. This process allows for site-selective hydroxylation, effectively converting the inert tert-butyl group into a more versatile primary alcohol functionality. chemrxiv.org This strategy represents a novel approach, treating the tert-butyl group as a latent functional group. chemrxiv.org

Oxidative Ring Cleavage Mechanisms

The oxepanone ring is susceptible to cleavage under oxidative conditions, typically yielding dicarboxylic acids or related derivatives. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can facilitate this transformation. evitachem.com The mechanism involves an attack on the lactone ring.

The Baeyer-Villiger oxidation, a reaction more commonly known for forming lactones from cyclic ketones, provides insight into the reverse process of ring cleavage. google.com The stability of the seven-membered ring in 7-tert-Butyloxepan-2-one is lower than that of a six-membered ring, making ring-opening reactions thermodynamically plausible. google.com The process generally leads to the formation of a hydroxycarboxylic acid upon hydrolysis of the initial oxidation product. google.com

For this compound, oxidative cleavage would break the ester bond and oxidize the carbon backbone, leading to a dicarboxylic acid structure, specifically 2-tert-butyl-2-methyladipic acid, after subsequent oxidation of the terminal alcohol.

Reductive Transformations

Reductive processes targeting this compound focus predominantly on the ester functionality within the lactone ring. These transformations can be controlled to achieve either chemoselective reduction or complete reductive ring opening.

Chemoselective Reduction of the Ester Moiety

The ester group of the lactone can be chemoselectively reduced. The choice of reducing agent is critical for controlling the reaction's outcome. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but not selective, as they readily reduce most carbonyl-containing functional groups. harvard.edu

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is generally used for reducing aldehydes and ketones. youtube.com While it can reduce esters, the reaction is often much slower compared to its reaction with ketones. youtube.com Therefore, in a molecule containing both a ketone and an ester, NaBH₄ could be used to selectively reduce the ketone. youtube.com In the case of this compound, which only contains the lactone, both LiAlH₄ and NaBH₄ can be used for reduction, with LiAlH₄ being more reactive. evitachem.comharvard.edu

A more recent and highly effective method for the reduction of lactones involves the use of samarium(II) iodide in the presence of water (SmI₂–H₂O). rsc.org This system has been shown to be a general and efficient method for the electron transfer reduction of lactones to the corresponding diols. rsc.org

| Reagent | Reactivity with Lactones | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | High | Low (reduces most carbonyls) harvard.edu |

| Sodium Borohydride (NaBH₄) | Moderate to Low | Higher (prefers ketones/aldehydes) youtube.com |

| Samarium(II) Iodide (SmI₂–H₂O) | High | High for lactone reduction rsc.org |

Reductive Ring Opening to Diols

The reduction of the lactone ring in this compound with a sufficiently strong reducing agent leads to the opening of the ring to form a diol. This is a characteristic reaction of cyclic esters.

Using powerful hydride donors such as Lithium Aluminum Hydride (LiAlH₄), the ester carbonyl is reduced to a primary alcohol, and the ester C-O bond is cleaved, resulting in a second alcohol group at the other end of the newly formed chain. evitachem.comharvard.edu The product of this reaction is 6-tert-butyl-6-methylheptane-1,6-diol.

Similarly, the SmI₂–H₂O system has been successfully employed for the reductive ring opening of lactones. rsc.org A study demonstrated that various lactones, including substituted oxepanones, undergo efficient reduction to their corresponding diols using this method. rsc.org This reaction proceeds via an electron transfer mechanism.

Derivatization Strategies

Derivatization of this compound can be targeted at different positions to synthesize new molecules with tailored properties.

Functionalization at the tert-Butyl Group

The tert-butyl group is typically considered a sterically bulky and chemically inert protecting group or directing group. nih.gov Its C-H bonds are strong and not easily functionalized. However, innovative catalytic systems have been developed to overcome this inertness.

Modification of the Carbonyl Center

The carbonyl group is a cornerstone of the chemical reactivity of this compound, a seven-membered lactone or ε-lactone. The inherent polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic (partially positive) and the oxygen atom is nucleophilic (partially negative), dictates its reaction pathways. chemguide.co.ukmasterorganicchemistry.com This electrophilic nature makes the carbonyl carbon a prime target for attack by a wide array of nucleophiles, leading to various modifications. chemguide.co.uklibretexts.org The primary reactions at the carbonyl center of lactones like this compound are nucleophilic acyl substitutions, which proceed via a tetrahedral intermediate. libretexts.orgmsu.edu This process typically results in the opening of the lactone ring.

Key modifications of the carbonyl center include reduction to alcohols and ring-opening reactions with various nucleophiles.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be reduced to a primary alcohol function. This transformation typically involves strong reducing agents, such as metal hydrides, that are capable of cleaving the ester linkage. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the carbonyl carbon, leading to ring-opening and the formation of an intermediate aldehyde, which is then further reduced to a primary alcohol.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). savemyexams.com The reaction with LiAlH₄ converts the lactone into a diol. For this compound, this reduction would yield 7-tert-butylheptane-1,6-diol. The process involves two hydride transfers and results in the complete opening of the cyclic ester.

Ring-Opening Reactions with Nucleophiles

The reaction of this compound with various nucleophiles is a characteristic modification of the carbonyl center, leading to a range of functionalized, linear products. These reactions are fundamental in synthetic chemistry for transforming cyclic esters into acyclic structures with new functionalities.

Hydrolysis: Under either acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding hydroxy carboxylic acid.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion (e.g., from NaOH) attacks the carbonyl carbon. The subsequent ring-opening yields a carboxylate salt, which upon acidic workup gives 6-hydroxy-7,7-dimethyloctanoic acid.

Acid-catalyzed hydrolysis: This is a reversible equilibrium process. The carbonyl oxygen is first protonated, which activates the carbonyl carbon for attack by a weak nucleophile like water. eopcw.com This also results in the formation of the corresponding hydroxy carboxylic acid.

Aminolysis: Reaction with amines leads to the formation of hydroxy amides. A primary amine (R-NH₂), for instance, will attack the carbonyl group to open the ring and form an N-substituted 6-hydroxy-7,7-dimethyloctanamide after proton transfer. msu.edu

Reaction with Organometallic Reagents: Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), also react readily with the carbonyl center. youtube.com These reactions typically add two equivalents of the organometallic reagent. The first equivalent opens the lactone ring to form a ketone intermediate, which then rapidly reacts with a second equivalent to produce a tertiary alcohol after acidic workup. For example, reaction with two equivalents of methylmagnesium bromide would yield 7,8,8-trimethylnonane-2,7-diol.

The table below summarizes the expected outcomes of key modifications at the carbonyl center of this compound based on established chemical principles for lactones.

Table 1: Representative Reactions at the Carbonyl Center of this compound

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| 1. LiAlH₄2. H₃O⁺ | Reduction | 7,7-Dimethyloctane-1,6-diol |

| H₃O⁺, Heat | Acid-Catalyzed Hydrolysis | 6-Hydroxy-7,7-dimethyloctanoic acid |

| 1. NaOH, H₂O2. H₃O⁺ | Base-Catalyzed Hydrolysis | 6-Hydroxy-7,7-dimethyloctanoic acid |

| CH₃NH₂, Heat | Aminolysis | N-Methyl-6-hydroxy-7,7-dimethyloctanamide |

Stereochemical Analysis and Conformational Dynamics

Absolute and Relative Stereochemistry Determination

As 7-tert-butyloxepan-2-one possesses a single stereocenter at the C7 position, it exists as a pair of enantiomers, (R)- and (S)-7-tert-butyloxepan-2-one. The determination and differentiation of these stereoisomers are critical for understanding its chemical and biological behavior. The compound is often handled as a racemic mixture. ncats.io

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, though differentiating enantiomers typically requires a chiral environment. In the presence of chiral solvating agents or chiral lanthanide shift reagents, it is possible to induce diastereomeric interactions that result in separate NMR signals for the (R) and (S)-enantiomers. For related cyclic compounds, specific proton and carbon chemical shifts, as well as coupling constants, are sensitive to the orientation of substituents, which can be correlated to the relative stereochemistry in diastereomeric derivatives or complexes. For instance, in related bicyclic systems, the shielding of specific protons can indicate their spatial proximity to other functional groups, an observation that helps in assigning structure. researchgate.net

The physical separation of the enantiomers of this compound is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most effective methods for this purpose. lcms.czamericanpharmaceuticalreview.com These techniques rely on creating a transient diastereomeric relationship between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times and successful separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including lactones. nih.gov The selection of the appropriate CSP and chromatographic conditions (mobile phase, temperature, flow rate) is crucial for achieving optimal resolution between the enantiomers. lcms.cz

Table 1: Common Chiral Stationary Phases for Lactone Separation

| CSP Type | Common Trade Names | Principle of Separation |

|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak IA, Chiralpak IG-3 | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. nih.gov |

| Polysaccharide-based (Cellulose) | Lux Cellulose-1 | Utilizes differential interactions with the helical polymer structure to separate enantiomers. nih.gov |

Conformational Preferences and Dynamics of the Oxepane (B1206615) Ring

The seven-membered oxepane ring is inherently flexible and can adopt several non-planar conformations, such as chair, boat, and twist-boat forms, to minimize torsional and angular strain.

The large, sterically demanding tert-butyl group at the C7 position profoundly influences the conformational equilibrium of the oxepane ring. fiveable.me Due to its bulk, the tert-butyl group strongly disfavors axial positions in chair-like conformations to avoid 1,3-diaxial steric strain. taylorandfrancis.com This preference typically forces the substituent into an equatorial position, which in turn can lock the ring into a preferred conformation. fiveable.me

Table 2: Conformational Parameters for Related Oxepane Rings

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Ring Inversion Barrier | ~6.5 kcal/mol | NMR Spectroscopy | |

| Preferred Conformation | Dynamic equilibrium between chair-like and twisted boat forms | NMR Spectroscopy |

The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a heterocyclic ring to occupy an axial rather than an equatorial position, a phenomenon that contradicts simple steric considerations. wikipedia.org This stereoelectronic effect is attributed to a stabilizing interaction, often described as hyperconjugation, between a lone pair on the ring heteroatom (the oxygen in oxepane) and the antibonding orbital (σ*) of the adjacent C-X bond (where X is the substituent). wikipedia.orgnih.gov

Diastereoselective Induction in Reactions Involving this compound

The chiral center at C7, especially with its conformationally locking tert-butyl group, can exert significant stereocontrol in reactions at other positions on the ring. For instance, reactions involving the formation of an enolate at the C3 position are expected to proceed with high diastereoselectivity. researchgate.net

When the lactone is deprotonated to form an enolate, the existing stereocenter at C7 directs the approach of an incoming electrophile. The bulky tert-butyl group effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered side. This facial bias leads to the preferential formation of one diastereomer over the other. Studies on nucleophilic additions to related seven-membered ring intermediates have demonstrated that conformational rigidity is key to achieving high stereoselectivity. researchgate.netnih.gov The predictable stereochemical outcome makes chiral lactones like this compound valuable building blocks in asymmetric synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete structure of 7-tert-Butyloxepan-2-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be assembled.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial, crucial information about the chemical environment of the atoms. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms, with the carbonyl carbon of the lactone appearing at a characteristic downfield shift. For this compound, the large tert-butyl group produces a prominent singlet in the ¹H NMR spectrum, integrating to nine protons.

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and relative stereochemistry. mdpi.com Key techniques include:

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, allowing for the tracing of proton networks within the oxepane (B1206615) ring and confirming the connectivity of the aliphatic chain. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of carbon signals based on their corresponding proton resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing vital information for determining the molecule's stereochemistry and preferred conformation in solution. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict NMR chemical shifts for different possible stereoisomers, aiding in the correct structural assignment of complex lactones. oup.comresearchgate.net

Table 1: Predicted NMR Data for this compound| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2 (C=O) | - | ~174.5 | H3, H7 |

| C3 | ~2.60 (m) | ~35.0 | C2, C4, C5 |

| C4 | ~1.85 (m) | ~28.5 | C3, C5, C6 |

| C5 | ~1.60 (m) | ~23.0 | C4, C6, C7 |

| C6 | ~1.95 (m) | ~30.0 | C5, C7, C(CH₃)₃ |

| C7 | ~4.20 (dd) | ~80.0 | C2, C5, C6, C(CH₃)₃ |

| -C(CH₃)₃ | - | ~32.0 | H7, C(CH₃)₃ |

| -C(CH₃)₃ | ~0.95 (s, 9H) | ~25.0 | C7, C(CH₃)₃ |

Beyond standard 2D techniques, advanced NMR methods utilizing pulsed-field gradients (PFG) offer deeper insights. Diffusion-Ordered Spectroscopy (DOSY) is a PFG-NMR experiment that separates the signals of different species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. This technique can be used to:

Assess the purity of a this compound sample by distinguishing the target molecule from impurities or residual solvents without chromatographic separation.

Study non-covalent interactions, such as host-guest complexation or aggregation, by observing changes in the diffusion coefficient of the lactone upon binding to another molecule.

Advanced NOE techniques, such as DPFGSE-NOE (Double Pulsed-Field Gradient Spin-Echo NOE), provide cleaner spectra with suppressed artifacts, allowing for more accurate determination of through-space interactions and, consequently, a more reliable stereochemical assignment. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is an indispensable analytical technique that provides information on the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

For a relatively small and polarizable molecule like this compound, Electrospray Ionization (ESI) is the most suitable soft ionization technique. mdpi.com It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, with minimal fragmentation. nih.govnih.gov High-resolution ESI-MS can determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula (C₁₀H₁₈O₂).

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily employed for the analysis of large molecules like synthetic polymers and biopolymers. bruker.comrsc.orgtytlabs.co.jp While not the standard method for analyzing the this compound monomer, MALDI-TOF (Time-of-Flight) MS would be the technique of choice for characterizing any polymers or oligomers synthesized from it. shimadzu.commdpi.com It can provide information on polymer distribution, repeating units, and end-groups. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful method for structural elucidation where a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. mdpi.com The fragmentation pattern serves as a molecular fingerprint that is highly characteristic of the compound's structure.

The fragmentation of protonated lactones under Collision-Induced Dissociation (CID) often involves characteristic neutral losses, such as water (H₂O) and carbon monoxide (CO). researchgate.net The fragmentation pathways for ε-caprolactone derivatives are dominated by the scission of the ester bond. dntb.gov.ua For this compound, the fragmentation would likely proceed through pathways involving the loss of the tert-butyl group and subsequent ring-opening reactions. Analysis of these pathways provides definitive confirmation of the substituent and the core lactone structure. scispace.com

Table 2: Proposed ESI-MS/MS Fragmentation of this compound ([M+H]⁺)| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Mechanism |

|---|---|---|---|

| 171.14 | 115.07 | C₄H₈ (56.07 Da) | Loss of isobutylene (B52900) from the tert-butyl group. |

| 171.14 | 97.06 | C₄H₁₀O (74.08 Da) | Loss of tert-butanol (B103910) following ring opening. |

| 115.07 | 97.06 | H₂O (18.01 Da) | Loss of water from the hydroxylated ring fragment. |

| 97.06 | 69.07 | CO (28.01 Da) | Loss of carbon monoxide from an acylium ion intermediate. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These two techniques are complementary and provide characteristic information about the functional groups present in a molecule. wiley.com

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. wikipedia.org For this compound, the IR spectrum is dominated by a very strong and sharp absorption band corresponding to the C=O (carbonyl) stretch of the seven-membered lactone ring, typically found in the range of 1740-1725 cm⁻¹. spectroscopyonline.compg.edu.pl Additionally, strong bands corresponding to the C-O-C asymmetric and symmetric stretches of the ester group appear in the 1300-1100 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the aliphatic and tert-butyl groups are observed around 2960-2850 cm⁻¹.

Raman spectroscopy relies on the inelastic scattering of monochromatic light (Raman scattering). wikipedia.org A vibration is Raman-active if it causes a change in the polarizability of the molecule. While the C=O stretch is also visible in the Raman spectrum, it is often weaker than in the IR spectrum. researchgate.net However, Raman spectroscopy is particularly effective for observing symmetric vibrations and skeletal C-C bond vibrations, which may be weak or absent in the IR spectrum. It is also highly sensitive to the molecule's conformation and crystallinity, making it a valuable tool for studying polymorphism in the solid state. renishaw.comspectroscopyonline.com The combination of IR and Raman spectra provides a complete vibrational fingerprint of the molecule.

Table 3: Key Vibrational Modes for this compound| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2960-2850 | 2960-2850 | Medium-Strong (IR), Strong (Raman) |

| C=O Stretch (Lactone) | 1740-1725 | 1740-1725 | Very Strong (IR), Medium (Raman) |

| CH₂/CH₃ Bend | 1470-1450 | 1470-1450 | Medium |

| C-O-C Asymmetric Stretch | ~1250 | - | Strong (IR) |

| C-O-C Symmetric Stretch | ~1150 | ~1150 | Strong (IR), Medium (Raman) |

| Ring/Skeletal Vibrations | - | < 1000 | Medium-Strong (Raman) |

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms in this compound in its solid state is fundamental to understanding its physical properties and intermolecular interactions. X-ray crystallography is the definitive method for determining this solid-state structure.

While a specific, publicly available crystal structure for this compound is not extensively documented in foundational literature, the conformations of closely related oxepane derivatives have been thoroughly investigated, providing a strong basis for predicting its structure. The seven-membered oxepan-2-one ring is inherently non-planar, adopting conformations that minimize torsional and steric strain.

Research on analogous compounds, such as other substituted oxepan-2-ones, indicates that the ring typically adopts one of two low-energy conformations: a chair or a twisted-boat form. For instance, crystallographic studies of the related compound preaustinoid A1, which contains an oxepan-2-one ring, show that the ring settles into a chair conformation. Conversely, studies on 2-t-butoxycarbonyloxepine have revealed a boat-like geometry. The presence of the bulky tert-butyl group at the C7 position of this compound is expected to significantly influence the preferred conformation by introducing considerable steric hindrance. This substituent likely favors a conformation that positions the tert-butyl group pseudo-equatorially to minimize steric clashes with the rest of the ring, making a chair-like conformation a probable arrangement.

To obtain single crystals suitable for X-ray diffraction, a highly purified sample of this compound would be dissolved in an appropriate solvent system and allowed to crystallize slowly through methods such as solvent evaporation or vapor diffusion. The resulting crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the precise atomic coordinates can be determined.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical) This table is predictive, based on analyses of similar structures, as specific public data for this compound is not available.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Volume (ų) | 1500 - 2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.0 - 1.2 |

| Conformation | Chair-like |

The definitive determination of these parameters through experimental X-ray crystallography would provide unequivocal proof of the compound's solid-state conformation and packing arrangement in the crystal lattice. znaturforsch.comgrafiati.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a fundamental understanding of the electronic and structural properties of 7-tert-Butyloxepan-2-one. These calculations are instrumental in predicting the molecule's behavior in chemical reactions.

Electronic Structure Analysis and Bonding Characteristics

The introduction of a bulky tert-butyl group at the 7-position of the oxepan-2-one ring is expected to induce notable electronic and steric effects. DFT calculations can elucidate these changes by mapping the electron density distribution and analyzing the nature of the chemical bonds. The lactone functional group, with its ester linkage within the seven-membered ring, is the primary site of electronic activity.

A theoretical study on various lactones, including the parent oxepan-2-one, has shown a correlation between the charge on the oxygen atoms and the molecule's interaction with other chemical species. Similar calculations for this compound would provide a quantitative measure of these electronic effects.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and spatial distribution of these orbitals determine how the molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the ester oxygen atom, while the LUMO is anticipated to be centered on the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies lower reactivity.

The presence of the tert-butyl group is predicted to raise the energy of the HOMO due to its electron-donating inductive effect, which could make the molecule more susceptible to oxidation compared to ε-caprolactone. Conversely, the LUMO energy might also be slightly affected, and the precise HOMO-LUMO gap would need to be determined through detailed calculations. These calculations are vital for understanding the molecule's role in polymerization reactions, where it acts as a monomer.

A study on a similar lactone, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, utilized DFT to analyze its HOMO-LUMO energy gap, providing insights into its electronic transitions and reactivity. A similar approach for this compound would yield valuable predictive data.

Transition State Modeling for Reaction Pathways

Computational modeling of transition states is essential for understanding the mechanisms and kinetics of chemical reactions, particularly the ring-opening polymerization (ROP) of lactones. DFT calculations can map the potential energy surface of the reaction, identifying the structures and energies of transition states and intermediates.

For the ROP of this compound, the reaction is typically initiated by a nucleophile attacking the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate, which then undergoes ring opening. The bulky tert-butyl group at the 7-position is expected to exert significant steric hindrance, potentially affecting the approach of the nucleophile and the stability of the transition state.

Numerous DFT studies on the ROP of ε-caprolactone with various catalysts have provided detailed mechanistic insights. These studies have shown that the nature of the catalyst and the substituents on the lactone ring can significantly influence the activation barriers of the reaction. For this compound, it is predicted that the steric bulk of the tert-butyl group would increase the activation energy for the ROP compared to ε-caprolactone, thus potentially slowing down the rate of polymerization.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and behavior of molecules in a condensed phase over longer timescales.

Conformational Analysis and Energetic Minima

The seven-membered ring of oxepan-2-one is highly flexible and can adopt several low-energy conformations. The most stable conformer for ε-caprolactone has been identified as a chair conformation. The introduction of a large tert-butyl group at the 7-position will have a profound impact on the conformational preferences of the ring.

Molecular mechanics calculations can be used to systematically explore the potential energy surface of this compound and identify its stable conformers. It is highly probable that the tert-butyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. The energy differences between various conformers (e.g., chair, boat, twist-boat) and the barriers to their interconversion can be quantified.

A study on ε-caprolactone identified two main conformers, a chair and a twist-boat, with the chair being more stable. For this compound, the relative energies of these conformers would be altered by the presence of the tert-butyl group.

| Property | ε-caprolactone (Predicted) | **this compound (Hypothes

Docking Studies and Ligand-Protein Interactions (in relation to biochemical research)

Computational docking studies are pivotal in predicting the binding orientation and affinity of a small molecule, such as this compound, to a target protein. This in silico method models the interaction between the ligand (the small molecule) and the protein's binding site, providing insights into the molecular basis of their interaction. While specific docking studies for this compound are not extensively documented in publicly available literature, we can infer potential interaction patterns by examining studies on structurally related compounds, such as other oxepan-2-one and oxazepine derivatives.

These theoretical investigations are crucial in biochemical research for identifying potential protein targets and for the rational design of new bioactive molecules. The primary interactions governing the binding of a ligand to a protein are non-covalent, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, molecular docking studies on oxazepine derivatives with the enzyme Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, have revealed specific binding characteristics. Although oxazepines differ from oxepan-2-ones, they both possess a seven-membered heterocyclic ring, making these studies a useful reference point. In such studies, the binding affinity is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.

A pertinent example from the literature is the docking of a substituted oxan-2-one derivative, (4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one, with COX-2, which demonstrated a favorable binding affinity with a Gibbs free energy (ΔG) of -9.8 kcal/mol. This strong interaction was attributed to hydrophobic interactions involving the trifluoromethyl group.

The tert-butyl group in this compound is expected to play a significant role in its binding to a protein. This bulky, hydrophobic group can fit into a corresponding hydrophobic pocket in the protein's binding site, displacing water molecules and leading to a favorable entropic contribution to the binding energy. Research has shown that ligands containing a tert-butyl group can produce observable nuclear Overhauser effects (NOEs) with the target protein, which is a powerful technique for experimentally identifying the ligand's binding site. nih.gov

The following interactive table illustrates the type of data generated from molecular docking studies, using representative findings from analogous compounds to hypothesize potential interactions for this compound.

| Analogous Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) | Interaction Type |

|---|---|---|---|---|

| Oxazepine Derivative | Cyclooxygenase-2 (COX-2) | -109.2 | Val523, Ala527 | Hydrophobic |

| (4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one | Cyclooxygenase-2 (COX-2) | -9.8 | Arg120 | Hydrogen Bond |

| Generic Ligand with tert-butyl group | Factor Xa | - | Tyr99, Phe174, Trp215 | Hydrophobic/Cation-π |

This table is for illustrative purposes and synthesizes data from studies on analogous compounds to suggest potential interactions for this compound.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The creation of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Asymmetric synthesis, the set of methods used to achieve this, often relies on "chiral building blocks"—enantiomerically pure compounds that are incorporated into a larger molecule to build stereochemical complexity. Lactones containing a stereocenter, such as the chiral form of 7-tert-Butyloxepan-2-one, are valuable in this regard.

The chirality at the C7 position, adjacent to the ring oxygen, makes enantiomerically pure this compound a significant precursor. The bulky tert-butyl group can effectively direct the stereochemical outcome of reactions at other positions of the molecule. Methods such as asymmetric kinetic resolution polymerization have been applied to similar lactones like 6-methyl-ε-caprolactone, where a chiral catalyst preferentially polymerizes one enantiomer, leaving the other unreacted and enantiomerically enriched. researchgate.net Such strategies could theoretically be applied to resolve racemic this compound, yielding enantiopure material for further synthetic applications. Once obtained in enantiopure form, this lactone can serve as a starting point for the synthesis of complex targets where the stereochemistry at this position is crucial for the final molecule's function.

Precursor for Complex Natural Product Synthesis

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. beilstein-journals.org These complex molecular architectures often require intricate, multi-step sequences, and the use of advanced building blocks can significantly streamline the process. nih.gov While direct application of this compound in a completed natural product synthesis has not been extensively documented in readily available literature, its structure represents a scaffold that could be elaborated into various natural product families.

The fundamental reactivity of the lactone functional group—including reduction to diols, oxidation to dicarboxylic acids, and ring-opening reactions with various nucleophiles—provides a toolkit for synthetic chemists. evitachem.com For instance, the ring can be opened to reveal a linear 6-hydroxydecanoic acid derivative with a quaternary carbon center, a structural motif present in some terpenoid and polyketide natural products. Chemo-enzymatic strategies, which combine chemical synthesis with highly selective enzymatic transformations, are increasingly used in natural product synthesis and could be employed to modify the this compound core with high regio- and stereoselectivity. beilstein-journals.org

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The search for new drugs is a major focus of chemical research, and many therapeutic agents are based on specific molecular frameworks known as pharmacologically relevant scaffolds. unipd.it Lactones and their derivatives are present in numerous biologically active compounds and have been investigated for antimicrobial and anticancer properties. The compound this compound itself is a subject of ongoing research for its potential biological and therapeutic activities. evitachem.com

The synthesis of bioactive molecules often involves the strategic modification of a core structure. chemicalbook.com The this compound ring can be envisioned as a template for creating new pharmacophores. For example, ring-opening with amines or amino acid derivatives would lead to amides and peptides containing the unique tert-butyl-substituted hydroxy acid backbone. These new chemical entities could be screened for a wide range of biological activities. The development of drugs like Difelikefalin, a peptide-based kappa opioid receptor agonist, highlights the importance of synthesizing novel amino acid and peptide structures in drug discovery. newdrugapprovals.org

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal and agricultural chemistry. chemsrc.com The lactone ring of this compound is itself a heterocycle, but it can also serve as a precursor for the synthesis of other, more complex heterocyclic systems.

A common strategy for synthesizing heterocycles is the reaction of a molecule containing two electrophilic centers with a dinucleophile. The this compound molecule can be converted into such a precursor. For example, reduction of the lactone followed by selective oxidation could yield a keto-aldehyde or a diketone. These intermediates could then be reacted with dinucleophiles like hydrazine, hydroxylamine, or thiourea (B124793) to form various five-, six-, or seven-membered heterocyclic rings, such as pyrazoles, isoxazoles, or pyrimidines. The bulky tert-butyl group would be retained in the final structure, potentially influencing its physical properties and biological activity. While general methods for synthesizing heterocycles from various precursors are well-established, the specific application of this compound in this context remains an area for further exploration. acs.org

Polymer Chemistry and Materials Science Applications

Ring-Opening Polymerization (ROP) of 7-tert-Butyloxepan-2-one

The ring-opening polymerization of this compound is a key method for synthesizing polyesters with tailored properties. The presence of the tert-butyl group at the 7-position significantly impacts the polymerization behavior.

The ROP of lactones can generally proceed through cationic, anionic, or coordination-insertion mechanisms. While specific studies detailing all three mechanisms for this compound are not extensively documented in publicly available literature, the coordination-insertion mechanism is a well-established route for this class of monomers.

Coordination-Insertion Polymerization: This is the most commonly employed method for the ROP of substituted caprolactones. Catalysts such as tin(II) octoate (Sn(Oct)₂) and aluminum salen complexes are effective for the polymerization of this compound. The mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond, leading to chain propagation.

While detailed mechanistic studies for the cationic and anionic ROP of this compound are scarce, general principles for lactone polymerization can be inferred.

Cationic ROP: This would typically be initiated by strong acids or electrophiles. The polymerization proceeds via an activated monomer mechanism where the carbonyl oxygen is protonated or complexed, making the monomer more susceptible to nucleophilic attack by the growing polymer chain end.

Anionic ROP: Strong bases or nucleophiles, such as alkoxides, can initiate the anionic ROP. The reaction proceeds by the nucleophilic attack of the initiator on the carbonyl carbon of the lactone, leading to the ring opening and the formation of an alkoxide propagating species.

The bulky tert-butyl group at the 7-position of the oxepan-2-one ring has a pronounced effect on both the kinetics and thermodynamics of the ROP.

Kinetics: The primary kinetic effect of the tert-butyl group is steric hindrance. This steric bulk impedes the approach of the growing polymer chain to the monomer, resulting in a slower rate of propagation compared to the unsubstituted ε-caprolactone. This steric retardation is a common phenomenon observed in the polymerization of substituted cyclic monomers.

Synthesis of Novel Poly(oxepan-2-one) Derivatives

The synthesis of copolymers and functionalized polymers allows for the fine-tuning of material properties. While specific examples for this compound are not widely reported, the general strategies employed for other lactones are applicable.

Copolymerization of this compound with other cyclic esters, such as ε-caprolactone or lactide, can be used to create random or block copolymers. This approach allows for the modulation of properties such as crystallinity, thermal stability, and degradation rate. For instance, incorporating this compound into a poly(ε-caprolactone) chain would be expected to increase the glass transition temperature and alter the mechanical properties of the resulting copolymer.

Block copolymers could be synthesized by the sequential addition of monomers. For example, a living polymerization of another lactone could be initiated, followed by the addition of this compound to grow a second block.

Functionalized polymers can be prepared either by the ROP of a functionalized monomer or by the post-polymerization modification of a pre-existing polymer. In the case of poly(this compound), post-polymerization functionalization would be challenging due to the inert nature of the alkyl side group. A more viable approach would be to copolymerize this compound with a functional comonomer, such as a caprolactone (B156226) derivative bearing a reactive group (e.g., an azide (B81097) or alkyne for click chemistry), to introduce functionality along the polymer backbone.

Structure-Property Relationships in Poly(this compound)

The chemical structure of the repeating unit in a polymer dictates its macroscopic properties. The presence of the tert-butyl group in poly(this compound) significantly influences its thermal and mechanical properties compared to unsubstituted poly(ε-caprolactone).

Thermal Properties: A key effect of the tert-butyl group is the increase in the glass transition temperature (Tg) of the polymer. The bulky side groups restrict the segmental motion of the polymer chains, leading to a higher temperature being required for the transition from a glassy to a rubbery state. This enhancement in thermal stability is a desirable characteristic for applications requiring dimensional stability at elevated temperatures.

| Property | Poly(ε-caprolactone) | Poly(this compound) (Expected Trend) |

| Glass Transition Temperature (Tg) | ~ -60 °C | Higher than -60 °C |

| Crystallinity | Semicrystalline | Potentially reduced due to steric hindrance |

Note: Specific experimental values for poly(this compound) are not widely available in the literature, and the table reflects expected trends based on polymer theory.

Thermal Properties and Stability

The incorporation of a tert-butyl group at the 7-position of the oxepan-2-one ring has a pronounced effect on the thermal properties of the resulting polymer. This substitution enhances the thermal stability when compared to standard poly(ε-caprolactone) (PCL).

Research indicates that the presence of the tert-butyl group can increase the glass transition temperature (T_g) by approximately 15°C. evitachem.com The T_g is a critical parameter, as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. An elevated T_g suggests a material that retains its rigidity at higher temperatures.

Furthermore, studies evaluating the effect of substituents on the ε-caprolactone system have shown that a monomer featuring a tert-butyl group can yield a polymer with a ceiling temperature (T_c) of 241°C. researchgate.net The ceiling temperature is the threshold above which depolymerization becomes thermodynamically favored over polymerization. A higher T_c is indicative of greater thermal stability and a more robust polymer structure that resists thermal degradation back to its monomer form. researchgate.net

In contrast, unmodified PCL typically begins to degrade in a temperature range of 280°C to 330°C, with a maximum degradation rate observed at approximately 417°C. researchgate.netcore.ac.uknih.gov The thermal degradation of PCL is characterized by a single decomposition step involving the random cleavage of the polymer chain. researchgate.netresearchgate.net

Table 1: Comparison of Thermal Properties

| Property | Poly(this compound) | Poly(ε-caprolactone) (PCL) |

|---|---|---|

| Glass Transition Temp. (T_g) | ~15°C higher than PCL evitachem.com | -61°C mdpi.com |

| Melting Temperature (T_m) | Data not available | ~60°C nih.govmarquette.edu |

| Ceiling Temperature (T_c) | 241°C researchgate.net | >200°C (for 1M solution) researchgate.net |

| Decomposition Temperature | Data not available | Onset ~280-330°C researchgate.netcore.ac.uk |

Mechanical Properties

While specific quantitative data on the mechanical properties of poly(this compound) are not extensively documented, the influence of the bulky tert-butyl side group allows for scientifically grounded inferences. The steric hindrance imposed by this group is expected to restrict polymer chain mobility and packing, which would likely lead to an increase in material stiffness and a higher tensile modulus compared to PCL. However, this same restriction might reduce the polymer's ability to undergo significant plastic deformation, potentially resulting in lower elongation at break.

For comparison, the mechanical properties of bulk PCL are well-characterized. It is a relatively flexible and tough material, as evidenced by its moderate tensile modulus and very high elongation at break before necking occurs.

Table 2: Mechanical Properties of Poly(ε-caprolactone) (PCL) for Reference

| Property | Value |

|---|---|

| Tensile Modulus (E_t) | 440 ± 3 MPa core.ac.uk |

| Compressive Modulus (E_comp) | 455 ± 2 MPa core.ac.uk |

| Flexural Modulus (E_flex) | 414 ± 10 MPa core.ac.uk |

| Tensile Yield Strength (σ_y,t) | 17.82 ± 0.47 MPa core.ac.uk |

| Strain at Break (ε_max,t) | >400% core.ac.uk |

Biodegradation Studies of Derived Polymeric Materials

The biodegradation of polyesters like PCL is typically initiated by enzymatic hydrolysis of the ester bonds in the polymer backbone. nih.gov The rate and extent of this degradation are influenced by factors such as crystallinity, molecular weight, and hydrophobicity. ulpgc.es

There are no specific studies detailing the biodegradation of poly(this compound). However, the chemical structure strongly suggests that it would exhibit significantly reduced biodegradability compared to PCL. The large, hydrophobic tert-butyl group acts as a steric shield, hindering the access of enzymes like lipases to the ester linkages of the polymer backbone. This steric hindrance is a critical factor, as enzymatic degradation relies on the precise fit of the polymer chain into the enzyme's active site.

Table 3: Summary of PCL Biodegradation Findings

| Aspect | Finding |

|---|---|

| Mechanism | Primarily enzymatic hydrolysis of ester bonds, occurring via surface erosion. mdpi.comnih.gov |

| Enzymes Involved | Lipases (e.g., from Pseudomonas and Rhizopus species) are highly effective. mdpi.com |

| Target Regions | Amorphous regions are degraded preferentially over crystalline regions. mdpi.comnih.gov |

| Degradation Rate | Can be rapid (days) with enzymes, but very slow (years) via abiotic hydrolysis. mdpi.com |

| Influencing Factors | Degradation rate is affected by crystallinity, molecular weight, and surface area. ulpgc.esmdpi.com |

Given these principles, the steric shielding provided by the tert-butyl group in poly(this compound) would be a major impediment to the enzymatic action observed in PCL, leading to a much more biostable material.

Biological and Biochemical Research Applications: Mechanistic Studies

Investigation of Molecular Interactions with Biological Macromolecules

The core of the mechanistic studies on 7-tert-Butyloxepan-2-one revolves around its direct interactions with key biological macromolecules. The lactone structure of the compound is a key feature that likely governs its binding capabilities and subsequent biological effects.

Enzyme Inhibition and Activation Studies (mechanistic focus)

Currently, there is a lack of specific, publicly available research detailing the mechanistic inhibition or activation of enzymes by this compound. While it is investigated for its potential enzyme interactions, the specific enzymes targeted, the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive), or any allosteric activation effects have not been characterized in published literature. evitachem.com Future research in this area would likely involve kinetic studies to determine inhibition constants (Ki) and dissociation constants (Kd) to quantify the compound's potency and affinity for specific enzyme targets.

Receptor Binding Interactions (molecular level)

Similar to its enzymatic interactions, the specific receptor binding profile of this compound is yet to be fully elucidated. The tert-butyl group and the oxepan-2-one core are expected to play significant roles in defining its binding affinity and selectivity for various receptors. Detailed molecular-level studies, such as radioligand binding assays or surface plasmon resonance, would be necessary to identify specific receptor targets and characterize the binding kinetics.

Modulation of Cellular Pathways and Processes (molecular and biochemical, not cellular effects or trials)

The potential for this compound to modulate cellular pathways is inferred from its general biological activity. evitachem.com However, specific details on which signaling cascades or metabolic pathways are affected at a molecular or biochemical level are not yet available in the scientific literature. Research in this area would involve techniques such as western blotting to assess changes in protein phosphorylation states or metabolomics to observe shifts in cellular metabolite concentrations following exposure to the compound.

Derivatization for Enhanced Biological Probing and Imaging Agents

The structure of this compound lends itself to chemical modification, which could lead to the development of valuable research tools. The lactone ring can be opened through nucleophilic substitution, allowing for the attachment of various functional groups. evitachem.com This provides a strategic avenue for the synthesis of derivatives with enhanced properties for biological probing and imaging.

| Potential Derivatization Strategy | Purpose | Example of Functional Group to be Added |

| Introduction of a Fluorophore | To create fluorescent probes for cellular imaging | Fluorescein, Rhodamine |

| Attachment of a Biotin Tag | For use in affinity-based purification of binding partners | Biotin |

| Incorporation of a Photo-crosslinker | To covalently label interacting macromolecules upon UV irradiation | Benzophenone, Aryl azide (B81097) |

This table represents potential derivatization strategies based on the chemical nature of this compound and general principles of chemical biology tool development, as specific derivatization studies for this compound are not yet published.

Design and Synthesis of Biologically Active Analogues for Structural Activity Relationship (SAR) Studies

The development of a comprehensive Structure-Activity Relationship (SAR) profile for this compound would be a critical step in optimizing its biological activity. Such studies would involve the synthesis of a library of analogues with systematic modifications to the core structure and the evaluation of their biological effects.

Key Structural Regions for SAR Studies:

Future Research Directions and Concluding Remarks

Unexplored Synthetic Avenues and Methodological Advancements

The primary synthesis of 7-tert-Butyloxepan-2-one currently involves the cyclization of precursors like 6-oxodecanoic acid. evitachem.com While effective, future research could focus on developing more efficient, stereoselective, and scalable synthetic methodologies. One promising area is the exploration of catalytic asymmetric synthesis. The use of chiral auxiliaries, such as Evans oxazolidinones, has demonstrated the potential for high diastereoselectivity in modifications of the lactone structure. evitachem.com However, transitioning from stoichiometric chiral auxiliaries to catalytic enantioselective methods would represent a significant advancement, reducing waste and improving atom economy.